

Acidity and pKa of 3-Chlorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Chlorobenzoic Acid

Cat. No.: B195631

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acidity and pKa value of **3-Chlorobenzoic acid**. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the physicochemical properties, experimental methodologies for pKa determination, and the underlying electronic factors governing the acidity of this compound.

Introduction to 3-Chlorobenzoic Acid

3-Chlorobenzoic acid ($C_7H_5ClO_2$) is an organic compound, specifically a monochlorinated derivative of benzoic acid.^{[1][2]} It presents as a white to off-white crystalline solid and is sparingly soluble in water but more soluble in organic solvents.^[3] As a substituted benzoic acid, its acidity is a critical parameter influencing its reactivity, solubility, and biological activity, making its pKa value of significant interest in various scientific disciplines, including medicinal chemistry and environmental science.

Physicochemical and Acidity Data

The acidity of an organic compound is quantitatively expressed by its acid dissociation constant (Ka) or, more conveniently, its pKa value. The pKa is the negative logarithm of the Ka, and a lower pKa value indicates a stronger acid.

The pKa of **3-Chlorobenzoic acid** is consistently reported to be approximately 3.82 at 25°C.[1][3] This value indicates that it is a moderately strong organic acid. For comparative purposes, the pKa values of benzoic acid and its other chloro-isomers are presented in the table below.

Compound	pKa at 25°C	Reference
Benzoic Acid	4.20	[4][5]
2-Chlorobenzoic Acid	2.92	
3-Chlorobenzoic Acid	3.82	[1][3]
4-Chlorobenzoic Acid	3.98	

The data clearly illustrates that the position of the chlorine atom on the benzene ring significantly influences the acidity of the benzoic acid derivative.

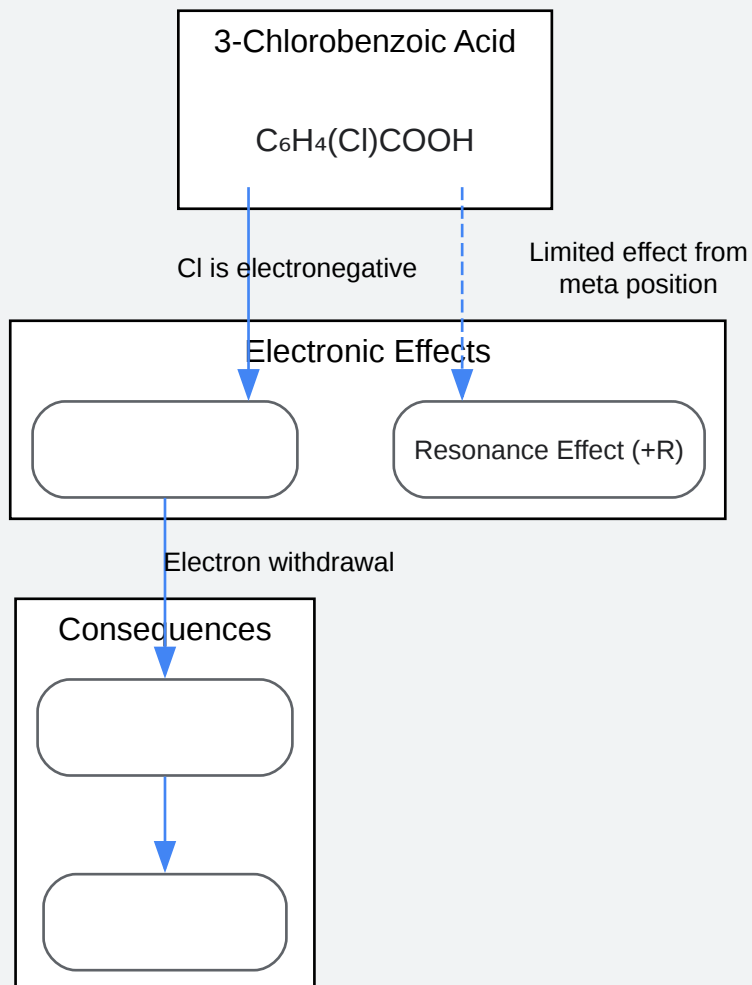
Electronic Effects Influencing Acidity

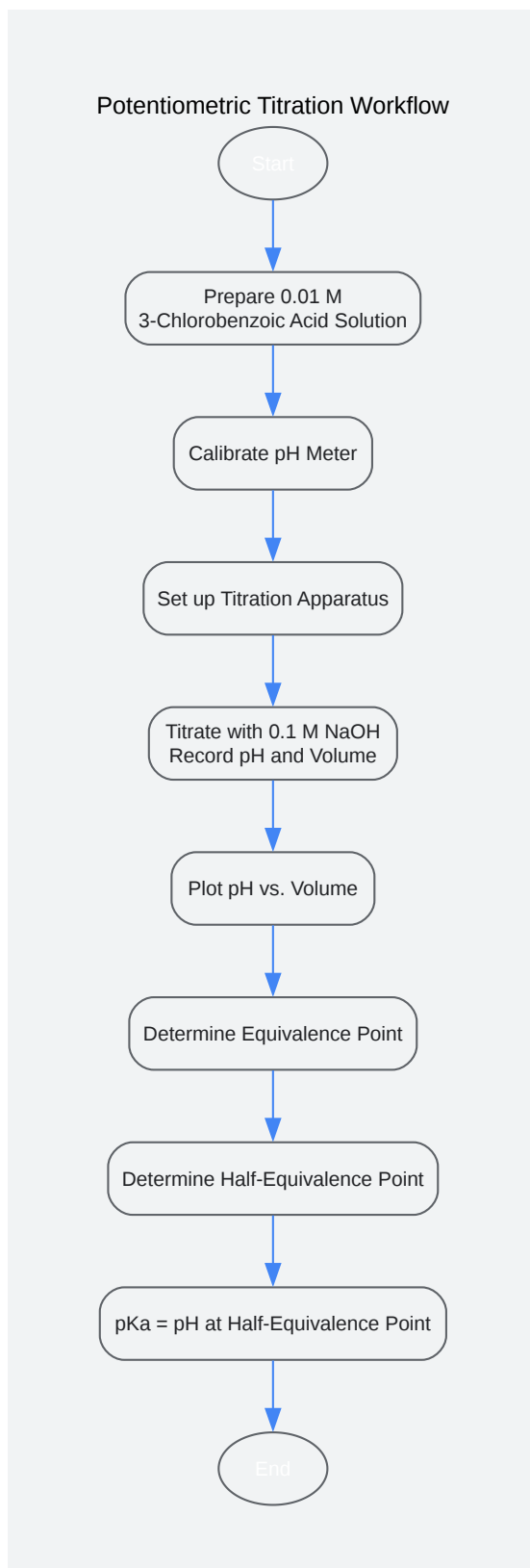
The increased acidity of **3-Chlorobenzoic acid** compared to benzoic acid can be attributed to the electronic effects of the chlorine substituent. Chlorine is an electronegative atom and thus exerts a negative inductive effect (-I), withdrawing electron density from the benzene ring and the carboxyl group. This electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity.

In the meta position, the chlorine atom's influence is primarily through the inductive effect. The resonance effect (+R), which involves the donation of a lone pair of electrons from the chlorine into the benzene ring, is not effectively transmitted to the carboxyl group from the meta position. This leaves the electron-withdrawing inductive effect as the dominant factor, leading to an increase in acidity compared to benzoic acid.

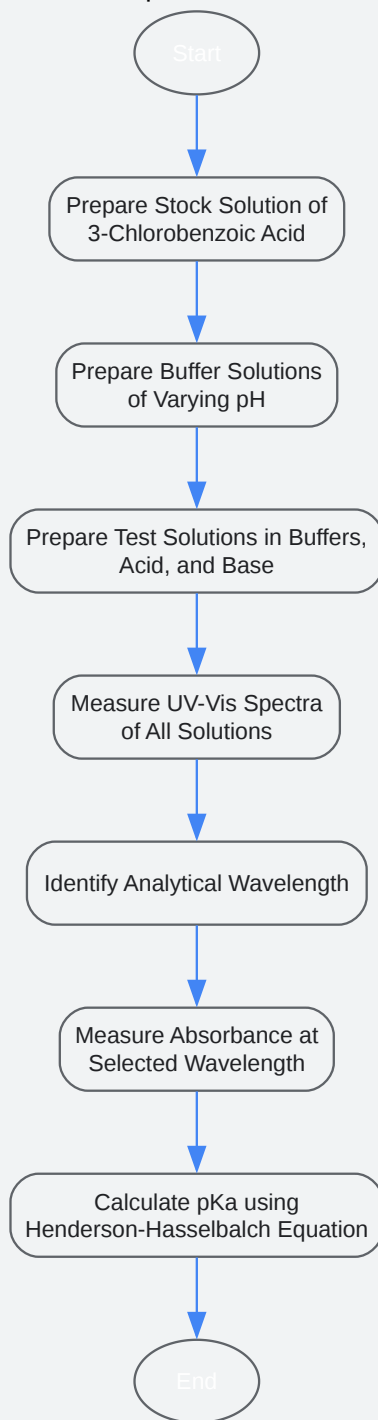
The following diagram illustrates the key electronic effect influencing the acidity of **3-Chlorobenzoic acid**.

Electronic Effect on Acidity of 3-Chlorobenzoic Acid





Spectrophotometric pKa Determination Workflow



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